(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester (1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 365998-97-6
VCID: VC4099176
InChI: InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m1/s1
SMILES: CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Molecular Formula: C15H27NO7S
Molecular Weight: 365.4

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

CAS No.: 365998-97-6

Cat. No.: VC4099176

Molecular Formula: C15H27NO7S

Molecular Weight: 365.4

* For research use only. Not for human or veterinary use.

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester - 365998-97-6

Specification

CAS No. 365998-97-6
Molecular Formula C15H27NO7S
Molecular Weight 365.4
IUPAC Name ethyl (1R,3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate
Standard InChI InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m1/s1
Standard InChI Key REERHKRKNNLBKG-WOPDTQHZSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
SMILES CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Canonical SMILES CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclohexane ring with three key substituents (Figure 1):

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 3.

  • A methylsulfonyloxy (mesyl) group at position 4.

  • An ethyl ester at position 1.

The stereochemistry (1S,3R,4R) is critical for its reactivity and biological interactions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number365997-36-0
Molecular FormulaC₁₅H₂₇NO₇S
Molecular Weight365.44 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via multi-step protocols involving stereoselective reactions and functional group transformations:

Route 1: From Bicyclic Precursors

  • Epoxide Opening: (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is treated with ethanol and K₂CO₃ at reflux to yield a cyclohexanol intermediate .

  • Azide Substitution: Reaction with sodium azide (NaN₃) and NH₄Cl in DMF introduces an azide group .

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) and palladium catalysis facilitate Boc-group installation .

  • Mesylation: Methanesulfonyl chloride (MsCl) converts the hydroxyl group to a mesylate .

Route 2: Stereoselective Cyclohexane Functionalization

  • Wittig Reaction: A phosphonium ylide elongates the carbon chain, followed by DIBAL-H reduction and oxidative cleavage .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound is a critical intermediate in synthesizing Edoxaban, a Factor Xa inhibitor used for anticoagulation therapy . Key steps include:

  • Nucleophilic Displacement: The mesyl group undergoes substitution with amines to form key pharmacophores .

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid for further coupling .

Table 2: Industrial Applications

ApplicationDescriptionSource
Edoxaban Impurity N5Quality control standard in drug manufacturing
Peptide SynthesisBoc-protected intermediate for solid-phase synthesis
Enzyme Inhibition StudiesModulates acetyl-CoA carboxylase activity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.27 (t, J=7.2 Hz, 3H), 1.45 (s, 9H), 3.31 (br s, 1H), 4.10–4.24 (m, 2H) .

  • IR: Peaks at 1680 cm⁻¹ (Boc carbonyl) and 1350 cm⁻¹ (S=O stretch).

Chromatographic Methods

  • HPLC: Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve stereoisomers .

  • LC-MS: Used to monitor reaction progress and purity .

PrecautionRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
Storage-20°C, inert atmosphere
DisposalIncineration or hazardous waste facilities

Future Research Directions

  • Stereoselective Catalysis: Developing asymmetric hydrogenation or enzymatic methods to improve yield .

  • Green Chemistry: Replacing toxic reagents (e.g., NaN₃) with biocatalytic alternatives .

  • Polymer-Bound Intermediates: Facilitating continuous-flow synthesis for industrial scalability .

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